![molecular formula C10H18N2O3 B2517638 [4-(Acetylamino)-1-aminocyclohexyl]acetic acid CAS No. 1674390-03-4](/img/structure/B2517638.png)

[4-(Acetylamino)-1-aminocyclohexyl]acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

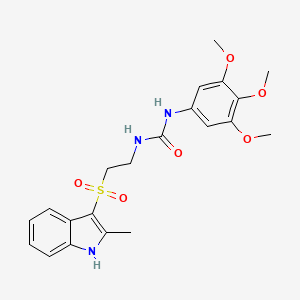

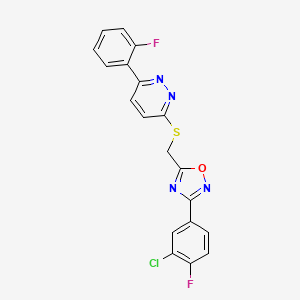

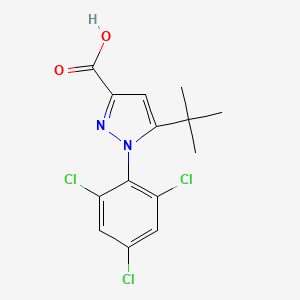

“[4-(Acetylamino)-1-aminocyclohexyl]acetic acid” belongs to the class of organic compounds known as n-acyl-alpha amino acids. These are compounds containing an alpha amino acid which bears an acyl group at its terminal nitrogen atom . The molecule contains a total of 33 atoms, including 18 Hydrogen atoms, 10 Carbon atoms, 2 Nitrogen atoms, and 3 Oxygen atoms .

Molecular Structure Analysis

The molecule contains a total of 33 bonds, including 15 non-H bonds, 2 multiple bonds, 3 rotatable bonds, 2 double bonds, 1 six-membered ring, 1 aliphatic carboxylic acid, 1 aliphatic secondary amide, 1 aliphatic primary amine, and 1 hydroxyl group .Scientific Research Applications

- 4-Phenyl-3-butenoic acid (PBA) , a derivative of acetylamino-acetic acid, inhibits peptidylglycine alpha-amidating monooxygenase (PAM) and exhibits anti-inflammatory effects . Interestingly, PBA also increases the acetylation levels of specific histone subtypes by inhibiting HDAC enzymes. This suggests its potential role in epigenetic regulation and cancer therapy.

- PBA may mediate its anti-tumorigenic effects by modulating signaling pathways involved in cell growth and survival. It downregulates JNK and upregulates p38 MAPK, which in turn affects gene regulators and histones .

- Acetylamino-acetic acid derivatives have been explored for their potential as medicinal substances. For instance, N-acetyl derivatives of L-glutamine, L-proline, and 4-hydroxy-L-proline were synthesized using acetic anhydride as the acetylating agent .

- Researchers have developed an electrochemical approach to synthesize unnatural amino acid derivatives containing tetrahydrofuran (THF) and tetrahydropyran (THP) rings. These derivatives, including acetylamino-acetic acid analogs, could find applications in drug design .

Histone Deacetylase (HDAC) Inhibition

Modulation of Signaling Pathways

Medicinal Chemistry

Electrochemical Synthesis of Unnatural Amino Acids

properties

IUPAC Name |

2-(4-acetamido-1-aminocyclohexyl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O3/c1-7(13)12-8-2-4-10(11,5-3-8)6-9(14)15/h8H,2-6,11H2,1H3,(H,12,13)(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJCHFFFQNMWCGR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1CCC(CC1)(CC(=O)O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[4-(Acetylamino)-1-aminocyclohexyl]acetic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(2,4-Difluorophenyl)methyl]piperazin-2-one hydrochloride](/img/structure/B2517560.png)

![2-(2-chlorophenyl)-N-[(furan-2-yl)methyl]-4-(4-methylbenzenesulfonyl)-1,3-oxazol-5-amine](/img/structure/B2517563.png)

![3,4-Dihydro-2H-pyrazolo[1,5-e][1,2,5]thiadiazine-8-carboxylic acid 1,1-dioxide](/img/structure/B2517567.png)

![3-[(4-chlorophenyl)sulfonyl]-N-(4-ethoxyphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2517569.png)